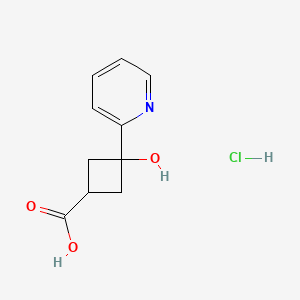
(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dioxane and water, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1s,3s)-3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
Uniqueness
Compared to similar compounds, (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride stands out due to its unique combination of a hydroxy group and a pyridin-2-yl group on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
3-hydroxy-3-pyridin-2-ylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-9(13)7-5-10(14,6-7)8-3-1-2-4-11-8;/h1-4,7,14H,5-6H2,(H,12,13);1H |
Clé InChI |
BFSKCELTRVNFEO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC=CC=N2)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
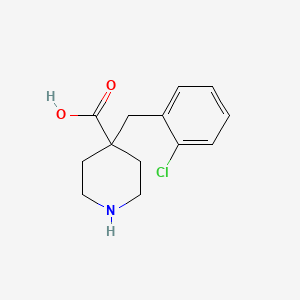
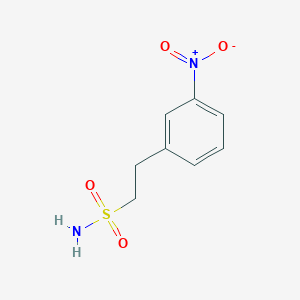
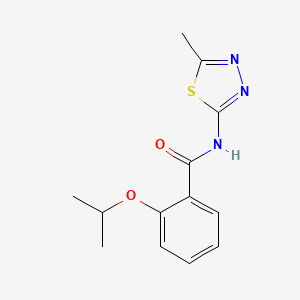
![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
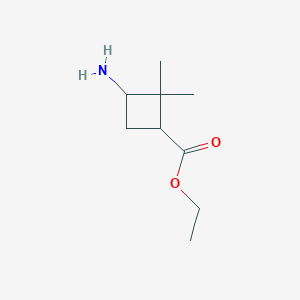

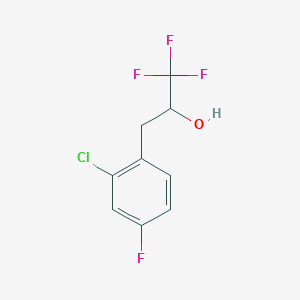
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
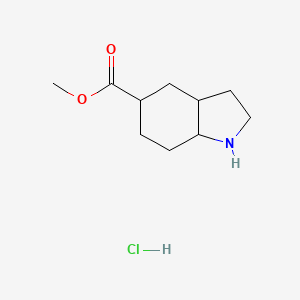
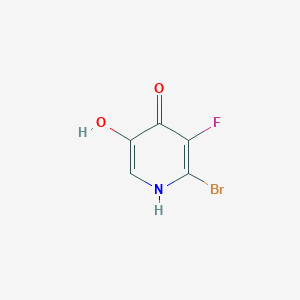
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
